2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate
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Overview
Description
2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes:
Starting Materials: 2,4-Dichlorobenzaldehyde, 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid, and ethyl oxalyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: The compound may inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloroquinoline-4-carboxylate
- 2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(4-methylphenyl)quinoline-4-carboxylate
Uniqueness
2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is unique due to the presence of both 2,4-dichlorophenyl and 8-chloro-2-(4-methylphenyl) groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C25H16Cl3NO3 |
---|---|
Molecular Weight |
484.8 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H16Cl3NO3/c1-14-5-7-15(8-6-14)22-12-19(17-3-2-4-20(27)24(17)29-22)25(31)32-13-23(30)18-10-9-16(26)11-21(18)28/h2-12H,13H2,1H3 |
InChI Key |
KAEIFRVUZUFLRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)OCC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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